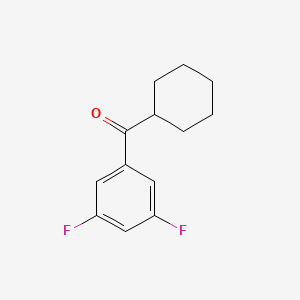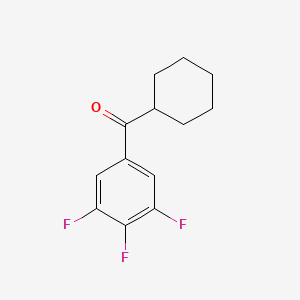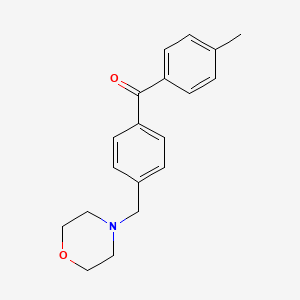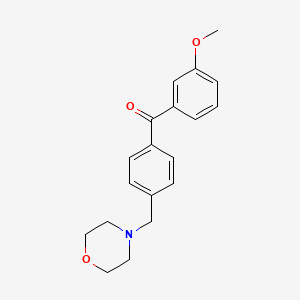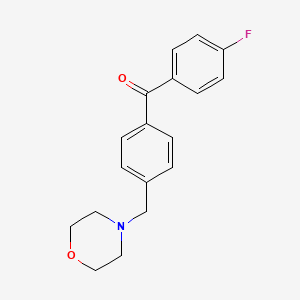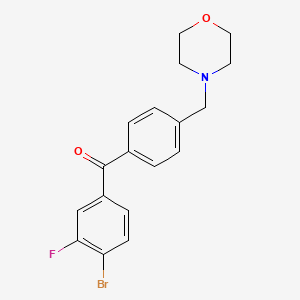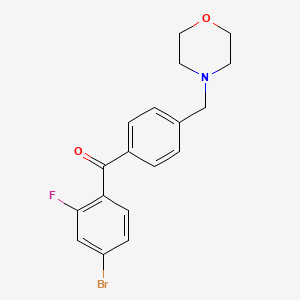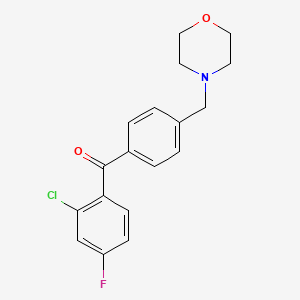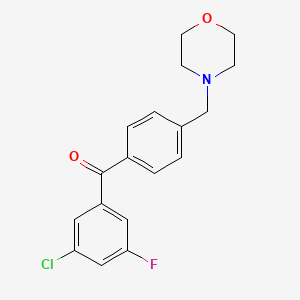
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, also known as TMPTF, is an organic compound with a unique combination of physical and chemical properties. It is a colorless solid with a molecular formula of C10H7F3OS and a molecular weight of 230.24 g/mol. TMPTF is a highly fluorinated compound that has been studied extensively for its potential applications in various scientific fields. It is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and as a substrate for various biochemical and physiological studies.
Scientific Research Applications
Polymer Synthesis and Material Properties
- A key application of compounds related to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is in the synthesis of novel poly(arylene ether)s. These polymers, synthesized using trifluoromethyl-activated bisfluoro monomers, exhibit high molecular weights and outstanding thermal stability. Their solubility in a variety of organic solvents and the ability to form transparent and flexible films make them suitable for optical transparent materials in the visible light spectrum (Liaw et al., 2007).
Optoelectronics and Electrochromic Applications
- Compounds with structural similarity to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone have been utilized in the development of high-contrast electrochromic polymers. These polymers, derived from derivatives of ethylenedioxythiophene, show promising applications in optoelectronics due to their electrochromic properties, exhibiting significant changes in color and transparency upon electrical stimulation (Sankaran & Reynolds, 1997).
Enhancing Emission Properties of Poly(thiophene)s
- The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including compounds structurally related to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, has been studied for its effect on optical and photophysical properties. This approach has been used to systematically enhance the solid-state fluorescence of poly(thiophene)s, which is significant for applications in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of Hyperbranched Poly(arylene ether)s
- A new trifluoromethyl-activated trifluoro monomer, resembling 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, has been used to synthesize hyperbranched poly(arylene ether)s. These polymers demonstrate excellent thermal stability and high glass transition temperatures, making them suitable for high-performance material applications (Banerjee et al., 2009).
Electrochemical Capacitor Applications
- Derivatives of 3-(phenylthiophene), structurally related to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, have been investigated as active materials for electrochemical capacitor applications. Their electroactive polymers demonstrate promising performance in energy storage devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).
properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-10(15)6-7-14(20)11-8-12(17)16(19)13(18)9-11/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIWFGWYDQBSID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644351 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898780-63-7 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


